Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride
Overview
Description
Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride: is a chemical compound with the molecular formula C13H18Cl2N2 · HCl and a molecular weight of 309.66 g/mol . This compound is known for its presence as an impurity in the pharmaceutical formulation of nefazodone hydrochloride . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Mechanism of Action
Target of Action
The primary target of Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride is the 5-HT 2c serotonin receptor . This receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor . Serotonin receptors regulate the release of many neurotransmitters, including glutamate, GABA, dopamine, epinephrine/norepinephrine, and acetylcholine, as well as many hormones, including oxytocin, prolactin, vasopressin, cortisol, corticotropin, and substance P, among others .
Mode of Action
This compound acts as an agonist at the 5-HT 2c serotonin receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT 2c serotonin receptor, mimicking the action of serotonin by stimulating the receptor .
Result of Action
The activation of the 5-HT 2c receptor by this compound can lead to various molecular and cellular effects. For instance, one of the known effects of 5-HT 2c receptor activation is the induction of hypophagia (reduced food intake) in both food-deprived and freely feeding rats . This suggests that the compound may have potential applications in the regulation of feeding behavior.
Biochemical Analysis
Biochemical Properties
It is known that it has affinity for 11 neurotransmitter receptor binding sites in human brain membranes . This suggests that it may interact with various enzymes, proteins, and other biomolecules in the body, potentially influencing biochemical reactions.
Cellular Effects
Given its affinity for neurotransmitter receptors , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride is not well-defined. It is known to be a 5-HT 2c serotonin receptor agonist , suggesting that it may exert its effects at the molecular level through binding interactions with this receptor, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride involves multiple steps. One method includes the reaction of 3-chloroaniline with bis(2-chloroethyl)methylamine hydrochloride to yield 1-(3-chlorophenyl)piperazine hydrochloride . This intermediate then undergoes a reaction with 1-bromo-3-chloropropane to produce the final compound . The reaction conditions are typically mild, and the pathway is straightforward, simplifying subsequent processing and ensuring high product purity .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the available literature. the described synthetic route can be scaled up for industrial applications, ensuring that the reaction conditions remain controlled to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups.
Oxidation and Reduction Reactions: The piperazine ring can undergo oxidation and reduction under specific conditions, altering its chemical properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include or in an organic solvent like .
Oxidation: Reagents such as or can be used.
Reduction: Reducing agents like or are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction can lead to different oxidation states of the piperazine ring.
Scientific Research Applications
Chemistry: In chemistry, Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for creating derivatives with potential pharmaceutical applications .
Biology and Medicine: The compound is studied for its potential biological activities. It is an impurity in nefazodone hydrochloride, an antidepressant, indicating its relevance in pharmaceutical research . Researchers investigate its effects on various biological pathways to understand its potential therapeutic uses.
Industry: In the industrial sector, this compound can be used in the synthesis of other chemicals and materials. Its presence in pharmaceutical formulations highlights its importance in drug manufacturing processes .
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine hydrochloride: This compound is a major metabolite of the antidepressant medications trazodone and nefazodone.
1-(2-Chlorophenyl)piperazine monohydrochloride: Another derivative with similar chemical properties.
Uniqueness: Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its presence as an impurity in nefazodone hydrochloride highlights its relevance in pharmaceutical research and its potential impact on drug efficacy and safety .
Properties
IUPAC Name |
1-(3-chloropropyl)-4-phenylpiperazine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c14-7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13;/h1-3,5-6H,4,7-12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVATOCPFOATKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCl)C2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471458 | |
Record name | Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55974-35-1, 79145-33-8 | |
Record name | Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-chloropropyl)-4-phenylpiperazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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